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Compound of Interest

Compound Name: 2-(trifluoromethyl)-4H-pyran-4-one

Cat. No.: B1600372

An In-Depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)-4H-pyran-4-
one

Executive Summary

2-(Trifluoromethyl)-4H-pyran-4-one is a heterocyclic compound of significant interest in
medicinal chemistry and synthetic organic chemistry. The incorporation of a trifluoromethyl
(CF3) group onto the 4-pyrone scaffold dramatically alters its electronic properties, enhancing
its utility as a versatile building block for novel fluorinated molecules. The potent electron-
withdrawing nature of the CF3 group activates the pyran ring, rendering it susceptible to a
range of chemical transformations including nucleophilic additions and cycloaddition reactions.
This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic
signature, synthesis, and characteristic reactivity, offering field-proven insights for researchers,
scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorination in
Pyrone Scaffolds

The 4H-pyran-4-one core is a privileged scaffold present in numerous natural products and
pharmacologically active molecules, known to exhibit a wide array of biological activities
including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] In modern drug
design, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3)
group, is a well-established strategy to enhance a molecule's therapeutic potential.[4][5] The
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CF3 group can improve metabolic stability by blocking sites of oxidative metabolism, increase
lipophilicity to enhance membrane permeability, and modulate binding affinity to target proteins
through unique electrostatic interactions.[6][7]

This guide focuses on 2-(trifluoromethyl)-4H-pyran-4-one, a molecule where the powerful
inductive effect of the CF3 group converges with the inherent reactivity of the 4-pyrone system.
We will explore how this single substituent dictates the compound's chemical behavior and
unlocks its potential as a key intermediate in the synthesis of complex, high-value fluorinated
compounds.

Physicochemical and Spectroscopic Profile

The fundamental properties of 2-(trifluoromethyl)-4H-pyran-4-one are summarized below.
These characteristics are essential for its handling, purification, and characterization.

hvsical and Chemical :

Property Value Source(s)
CAS Number 204516-31-4 [81[9]
Molecular Formula CeH3F302 [9][10]
Molecular Weight 164.08 g/mol [9][10]
Melting Point 21°C [10][11]
Boiling Point ~154 °C [10][11]
Density 1.469 g/cm3 [10]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The
electron-withdrawing CF3 group exerts a significant influence on the chemical shifts of adjacent
nuclei.

e 1H NMR: The proton spectrum is expected to be simple, showing three distinct signals for the
vinyl protons on the pyran ring. The proton at C-3 will likely appear as a doublet, coupled to
the proton at C-5. The proton at C-6 will be significantly deshielded due to the adjacent
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oxygen and the inductive effect of the CF3 group, appearing as a doublet. The proton at C-5
will appear as a doublet of doublets.

e 13C NMR: The carbonyl carbon (C-4) will be readily identifiable in the downfield region (~180
ppm). The carbon bearing the CF3 group (C-2) will appear as a quartet due to coupling with
the three fluorine atoms. The remaining vinyl carbons (C-3, C-5, C-6) will appear in the
olefinic region.

» 19F NMR: A single, sharp singlet is expected, as all three fluorine atoms are chemically
equivalent. This signal will be in the characteristic region for a CF3 group attached to an sp?
carbon.

e Infrared (IR) Spectroscopy: Key vibrational modes will include a strong absorption band for
the C=0 stretch of the conjugated ketone (~1680-1650 cm~1), C=C stretching bands (~1640
cm™1), and strong C-F stretching bands (~1350-1100 cm~1).[12][13]

e Mass Spectrometry (MS): Electron ionization MS will show a prominent molecular ion peak
(M*) at m/z = 164.[14] Characteristic fragmentation patterns would likely involve the loss of
CO, CF3, or other small fragments.

Synthesis and Purification

The synthesis of fluorinated pyrones often involves the cyclization of a fluorinated precursor. A
general and robust method involves the acid-catalyzed cyclization of a polyfluorinated 1,3,5-
triketone.

General Synthetic Protocol

A plausible synthetic route involves the reaction of a (3-ketothioamide with a 3-CF3-1,3-enyne,
which undergoes a tandem cyclization to yield the 4H-pyran ring system.[15][16] Another
established method is the dehydration and cyclization of fluorinated 1,3,5-triketones using a
strong dehydrating agent like ethyl polyphosphate.[12]

Workflow: Synthesis via Triketone Cyclization
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Purification
(Distillation or
Chromatography)

Fluorinated 1,3,5-Triketone + g Aqueous Quench Extraction with 2-(Trifluoromethyl)-
Ethyl Polyphosphate (EPP) d Organic Solvent 4H-pyran-4-one
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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